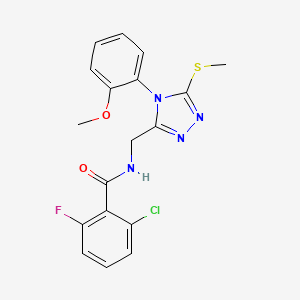
2-chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H16ClFN4O2S and its molecular weight is 406.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring , known for its role in various biological activities.
- A benzamide moiety , which enhances its pharmacological profile.
Molecular Formula: C₁₅H₁₄ClF N₃O₂S
Molecular Weight: 339.81 g/mol
Antifungal and Antibacterial Properties
Research indicates that triazole derivatives exhibit notable antifungal and antibacterial activities. For instance, compounds similar to this compound have been shown to interact effectively with fungal and bacterial cell membranes, disrupting their integrity and leading to cell death .
Table 1: Comparative Antifungal Activity of Triazole Derivatives
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. In vitro studies have demonstrated that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a related triazole compound showed an IC₅₀ value of 4.363 μM against HCT116 colon cancer cells, indicating potent anticancer activity .
Table 2: Anticancer Activity of Related Triazole Compounds
The biological activity of triazole derivatives, including this compound, is largely attributed to their ability to inhibit specific enzymes involved in cell proliferation and survival. Notably:
- Tyrosine Kinases Inhibition: This is crucial for cancer treatment as it disrupts signaling pathways that promote tumor growth.
- Cell Membrane Disruption: The interaction with lipid membranes leads to increased permeability and subsequent cell death in pathogens.
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal efficacy of various triazole derivatives against Candida species. The results indicated that the presence of a methylthio group significantly enhanced antifungal activity compared to non-substituted analogs .
- Anticancer Research : In a comparative study on the anticancer effects of triazole derivatives, the compound exhibited superior potency against several cancer cell lines, suggesting its potential as a lead compound for further development .
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O2S/c1-26-14-9-4-3-8-13(14)24-15(22-23-18(24)27-2)10-21-17(25)16-11(19)6-5-7-12(16)20/h3-9H,10H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASWCXPVPJOJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SC)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














